2-amino-4-methoxy-N-methylbenzene-1-sulfonamide 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1036570-75-8
VCID: VC3345006
InChI: InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3
SMILES: CNS(=O)(=O)C1=C(C=C(C=C1)OC)N
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide

CAS No.: 1036570-75-8

Cat. No.: VC3345006

Molecular Formula: C8H12N2O3S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide - 1036570-75-8

Specification

CAS No. 1036570-75-8
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
IUPAC Name 2-amino-4-methoxy-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3
Standard InChI Key ZHWWTCXIXHPJMY-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=C(C=C(C=C1)OC)N
Canonical SMILES CNS(=O)(=O)C1=C(C=C(C=C1)OC)N

Introduction

Chemical Structure and Properties

Molecular Composition

Based on its chemical name and structural analysis, 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would have the following characteristics:

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃S
Molecular WeightApproximately 216.26 g/mol
Functional GroupsAmino (-NH₂), Methoxy (-OCH₃), Sulfonamide (-SO₂NH-CH₃)
Structure TypeSubstituted aromatic sulfonamide

Physical Properties

The physical properties of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide can be estimated based on similar sulfonamide compounds:

PropertyExpected Value
Physical StateCrystalline solid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents
Melting PointApproximately 150-180°C (estimated range)
LogPApproximately 1.2-2.0 (indicating moderate lipophilicity)

Structural Characteristics

The compound contains multiple hydrogen bond donors and acceptors, which would influence its interaction with biological targets. The presence of a methoxy group likely increases its lipophilicity compared to non-methoxylated analogs, potentially affecting its membrane permeability and distribution in biological systems.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely follow similar pathways to those used for related sulfonamides. A general synthetic route might involve:

  • Starting with an appropriately substituted benzene derivative

  • Sulfonation to introduce the sulfonyl group

  • Conversion to sulfonyl chloride

  • Reaction with methylamine to form the N-methylsulfonamide

  • Additional steps to introduce or modify the amino and methoxy groups as needed

Specific Reaction Conditions

Based on the synthesis of similar compounds, the following reaction conditions might be employed:

A simplified synthetic approach involving sulfonylation followed by amino group alkylation has been used successfully for related compounds such as 2-aminothiazole derivatives .

SubstituentPositionPotential Effect on Activity
Amino (-NH₂)2-positionMay enhance hydrogen bonding with target enzymes
Methoxy (-OCH₃)4-positionMay increase lipophilicity and membrane permeability
N-methyl on sulfonamideN/AMay modify hydrogen bonding capabilities and binding affinity

This specific substitution pattern may confer unique pharmacological properties compared to other sulfonamide derivatives.

Comparative Analysis with Similar Compounds

Structural Analogs

Comparing 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide with structurally related compounds provides insights into its potential properties:

CompoundStructural DifferencesPotential Impact on Properties
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamideDifferent positioning of amino group and additional methoxy on nitrogenMay alter binding affinity and metabolic stability
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamideMethoxy group on phenyl ring instead of benzene coreDifferent electronic distribution affecting target interactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamideMore complex structure with pyrimidine moietyDifferent biological targeting and spectrum of activity

The specific placement of the amino group at position 2 in our compound of interest may influence its interaction with target enzymes compared to analogs with differently positioned amino groups .

Biological Activity Comparison

Sulfonamide compounds with similar structural features have demonstrated various biological activities:

ActivityEvidence from Similar CompoundsRelevance to 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
AntibacterialInhibition of bacterial growth in various strains including E. coliLikely to exhibit similar activity, possibly with modified spectrum
Enzyme InhibitionInteraction with dihydropteroate synthetase and potentially carbonic anhydraseMay show similar enzyme inhibitory properties with modified potency
Anti-inflammatoryReduction in pro-inflammatory cytokine release observed in structurally related compoundsPotential anti-inflammatory properties warranting investigation

Research Applications

Chemical and Biochemical Applications

Beyond therapeutic uses, the compound may serve as:

  • An intermediate in the synthesis of more complex sulfonamide derivatives

  • A chemical probe for studying enzyme-substrate interactions

  • A reference compound for comparative studies of structure-activity relationships

Research Significance

The study of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide contributes to:

  • Understanding the impact of specific functional group arrangements on biological activity

  • Developing structure-activity relationships for sulfonamide compounds

  • Potentially identifying novel applications for sulfonamide derivatives

Chemical Reactivity and Reactions

Common Reactions

2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely participate in reactions characteristic of its functional groups:

Functional GroupReaction TypePotential Products
Amino (-NH₂)DiazotizationCorresponding diazonium salt
Amino (-NH₂)AcylationN-acyl derivatives
Methoxy (-OCH₃)DemethylationHydroxyl derivative
Sulfonamide (-SO₂NH-)AlkylationN-alkylated products

Stability Considerations

The stability of the compound under various conditions would be influenced by:

  • pH sensitivity: Like most sulfonamides, stability may vary across different pH environments

  • Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures

  • Photosensitivity: Potential sensitivity to UV light, as observed with some sulfonamides

  • Oxidative stability: Susceptibility to oxidation, particularly at the amino group

Future Research Directions

Knowledge Gaps

Several aspects of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide warrant further investigation:

  • Detailed structural characterization using advanced spectroscopic methods

  • Specific binding affinities to target enzymes compared to established sulfonamides

  • Comprehensive evaluation of biological activities across different systems

  • Metabolism and pharmacokinetic profiles

Technological Applications

Novel applications might emerge from further research:

  • Development of modified derivatives with enhanced properties

  • Incorporation into drug delivery systems

  • Use as a building block for more complex bioactive molecules

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